molecular formula C8H7ClN4O B6242673 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine CAS No. 6662-25-5

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine

Cat. No.: B6242673
CAS No.: 6662-25-5
M. Wt: 210.6
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Description

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4-position and an oxazine ring fused to the purine core. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, often 6-chloropurine.

    Formation of the Oxazine Ring: The oxazine ring is introduced through a cyclization reaction. This can be achieved by reacting the purine derivative with an appropriate reagent, such as an amino alcohol, under acidic or basic conditions.

    Chlorination: The final step involves the introduction of the chlorine atom at the 4-position. This can be done using chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazine ring can be oxidized or reduced, leading to the formation of different derivatives.

    Cyclization and Ring-Opening: The oxazine ring can participate in cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted purines, oxidized or reduced oxazine derivatives, and cyclized compounds with different functional groups.

Scientific Research Applications

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine involves its interaction with specific molecular targets. The chlorine atom and oxazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A simpler purine derivative with a chlorine atom at the 6-position.

    8-oxazino[3,4-h]purine: A purine derivative with an oxazine ring but without the chlorine atom.

    4-chloro-6H,8H,9H-[1,4]thiazino[3,4-h]purine: A similar compound where the oxazine ring is replaced by a thiazine ring.

Uniqueness

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine is unique due to the combination of the chlorine atom and the oxazine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6662-25-5

Molecular Formula

C8H7ClN4O

Molecular Weight

210.6

Purity

95

Origin of Product

United States

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